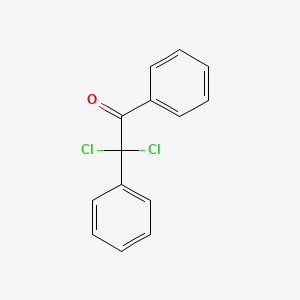
2,2-Dichloro-1,2-diphenylethanone
Descripción general
Descripción
2,2-Dichloro-1,2-diphenylethanone is an organic compound with the molecular formula C14H10Cl2O. It is a derivative of benzoin, where the hydroxyl group is replaced by two chlorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1,2-diphenylethanone can be synthesized through several methods. One common method involves the chlorination of benzoin using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale chlorination reactors where benzoin is treated with chlorinating agents under controlled temperature and pressure conditions. The product is then isolated and purified using distillation or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-dichloro-1,2-diphenylethanedione.
Reduction: Reduction reactions can convert it to 2,2-dichloro-1,2-diphenylethanol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: 2,2-Dichloro-1,2-diphenylethanedione.
Reduction: 2,2-Dichloro-1,2-diphenylethanol.
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1,2-diphenylethanone or 2-amino-1,2-diphenylethanone.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1,2-diphenylethanone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1,2-diphenylethanone involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Benzoin: The parent compound, which lacks the chlorine atoms.
2-Chloro-1,2-diphenylethanone: A mono-chlorinated derivative.
2,2-Dichloro-1,2-diphenylethanedione: An oxidized form of the compound.
Uniqueness
2,2-Dichloro-1,2-diphenylethanone is unique due to its dual chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly useful in synthetic chemistry and biochemical research .
Propiedades
IUPAC Name |
2,2-dichloro-1,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c15-14(16,12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPIFDSXYXHYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447363 | |
| Record name | 2,2-Dichloro-1,2-diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31315-51-2 | |
| Record name | 2,2-Dichloro-1,2-diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrido[1,2-a]quinolin-11-ium chloride](/img/structure/B3177901.png)

![(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177922.png)


![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-](/img/structure/B3177940.png)



![(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole](/img/structure/B3177972.png)
